

In-Depth Technical Guide: THK-5105 Binding Affinity for Tau Fibrils

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Compound of Interest

Compound Name: THK-5105

Cat. No.: B3236704

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the binding characteristics of **THK-5105**, a significant radioligand for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies.

Core Concepts

THK-5105 is a 2-arylquinoline derivative developed as a positron emission tomography (PET) tracer with a high affinity and selectivity for tau protein fibrils over β -amyloid plaques.^{[1][2][3]} Its ability to cross the blood-brain barrier and bind to intracellular neurofibrillary tangles (NFTs) allows for the non-invasive assessment of tau pathology in the living brain.^[1]

Quantitative Binding Affinity Data

The binding affinity of **THK-5105** for tau fibrils has been quantified in several studies using various experimental approaches. The key parameters, dissociation constant (Kd) and inhibition constant (Ki), are summarized below. A lower Kd or Ki value indicates a higher binding affinity.

Parameter	Value (nM)	Target	Method	Reference
Kd	1.45	Tau Fibrils	Saturation Binding Assay	[1]
Kd	35.9	Amyloid- β Fibrils	Saturation Binding Assay	
Ki	7.8	Tau Protein Fibrils	Competitive Inhibition Assay with 18F-THK-5105	

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the binding affinity of **THK-5105** are provided below.

In Vitro Competitive Radioligand Binding Assay

This assay determines the inhibition constant (K_i) of **THK-5105** by measuring its ability to compete with a radiolabeled ligand for binding to tau fibrils.

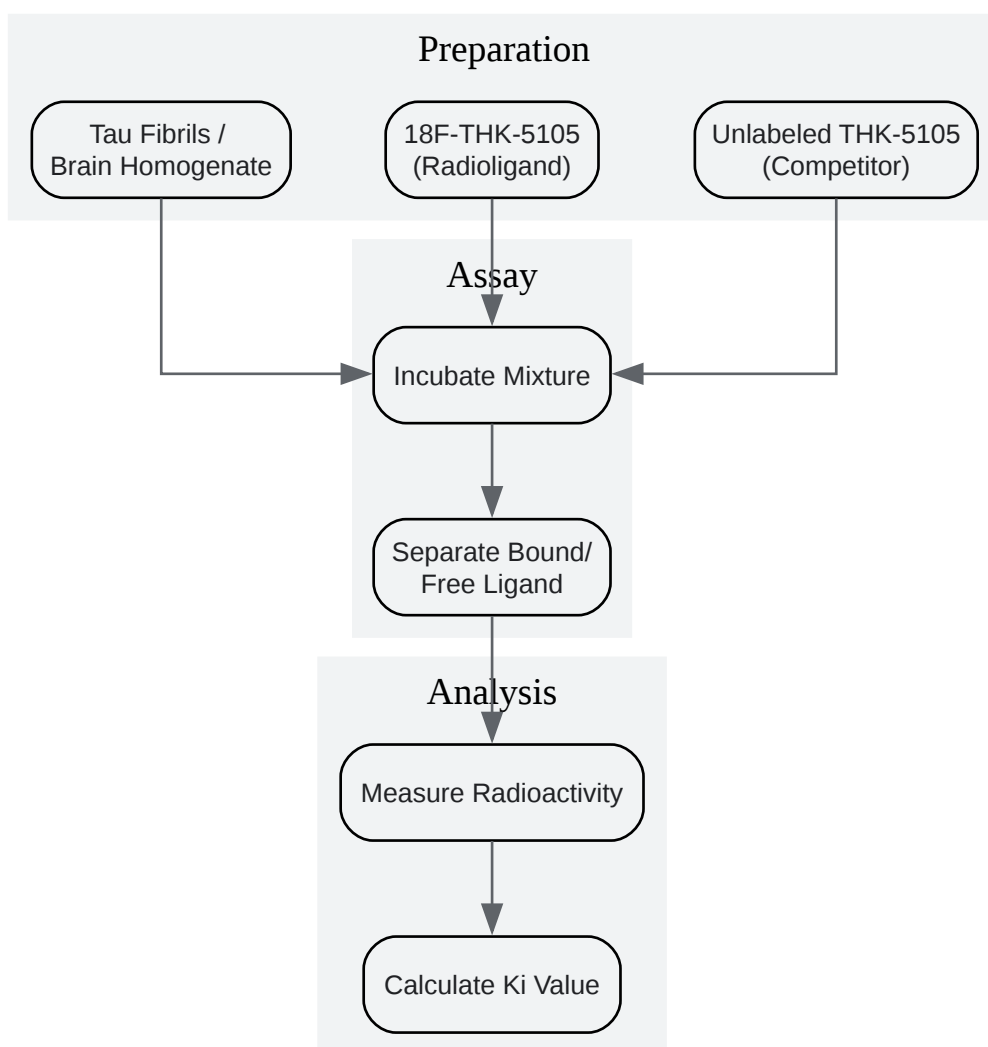
Materials:

- Synthetic tau fibrils or brain homogenates from Alzheimer's disease patients containing tau pathology.
- 18F-**THK-5105** (radioligand).
- Unlabeled **THK-5105** (competitor).
- Phosphate-buffered saline (PBS), pH 7.4.
- Multiwell filter plates.
- Scintillation counter.

Protocol:

- Preparation of Tau Fibrils/Brain Homogenates:
 - For synthetic fibrils, incubate recombinant tau protein under conditions that promote fibrillization.
 - For brain homogenates, dissect brain tissue from confirmed Alzheimer's disease cases, homogenize in an appropriate buffer (e.g., phosphate buffer), and store at -80°C.
- Assay Setup:
 - In a multiwell plate, add a constant concentration of 18F-**THK-5105** and the tau fibril preparation or brain homogenate.
 - Add increasing concentrations of unlabeled **THK-5105** to initiate competitive binding.
 - Include control wells for total binding (radioligand and fibrils only) and non-specific binding (radioligand, fibrils, and a high concentration of a non-specific competitor).
- Incubation:
 - Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand:
 - Transfer the contents of each well to a filter plate.
 - Wash the filters with ice-cold PBS to remove unbound radioligand.
- Quantification:
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of specific binding at each concentration of the unlabeled competitor.

- Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
- Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the curve.
- Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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Caption: Workflow for In Vitro Competitive Binding Assay.

In Vitro Autoradiography on Human Brain Sections

This technique visualizes the specific binding of radiolabeled **THK-5105** to tau pathology in postmortem human brain tissue.

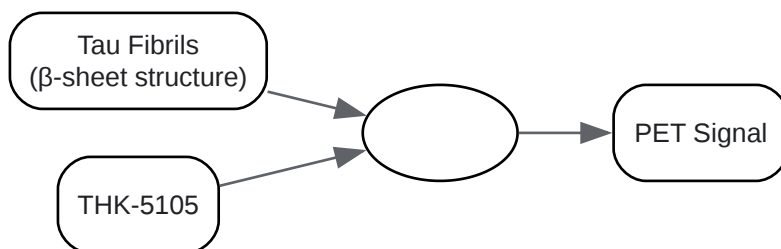
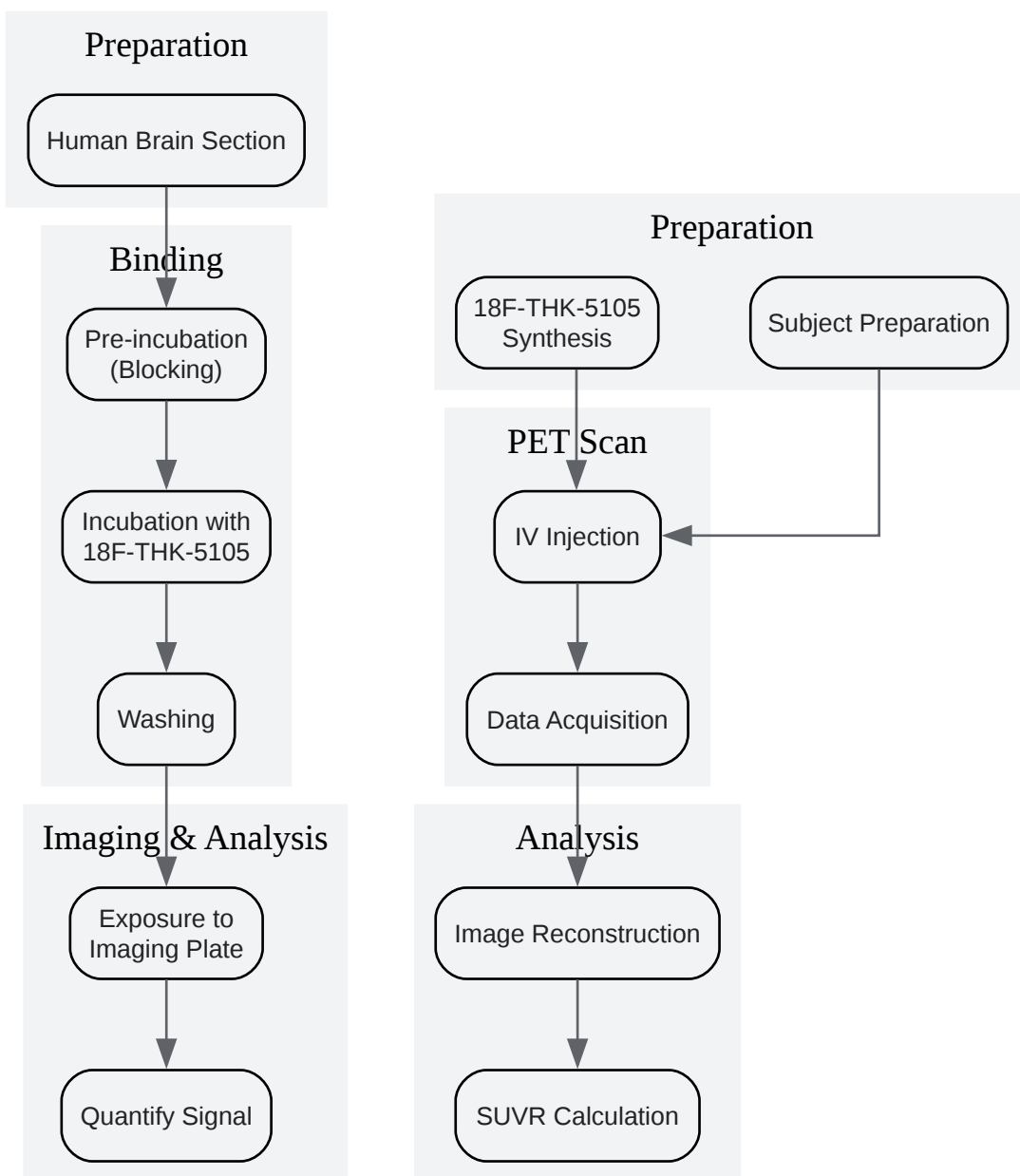
Materials:

- Frozen or paraffin-embedded brain sections from Alzheimer's disease patients and healthy controls.
- **¹⁸F-THK-5105**.
- Blocking solution (e.g., to block non-specific binding).
- Washing buffers.
- Phosphor imaging plates or film.

Protocol:

- Tissue Preparation:
 - Cut thin sections (e.g., 10-20 μm) of the brain tissue using a cryostat or microtome.
 - Mount the sections on microscope slides.
- Pre-incubation:
 - Pre-incubate the sections in a buffer to rehydrate the tissue and block non-specific binding sites.
- Incubation with Radioligand:
 - Incubate the sections with a solution containing **¹⁸F-THK-5105** at a specific concentration (e.g., 1 nM).
 - For competition studies, co-incubate adjacent sections with an excess of unlabeled **THK-5105** to determine non-specific binding.

- Washing:
 - Wash the sections in a series of buffers to remove unbound radioligand.
- Imaging:
 - Expose the dried sections to a phosphor imaging plate or autoradiographic film.
- Data Analysis:
 - Quantify the signal intensity in different brain regions using densitometry software.
 - Compare the binding patterns with the known distribution of tau pathology determined by immunohistochemistry on adjacent sections.



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